
Bopindolol fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bopindolol fumarate is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is an ester prodrug for the active metabolite pindolol. This compound is primarily used for the management of hypertension, edema, ventricular tachycardias, and atrial fibrillation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bopindolol involves several steps. The reaction of 4-hydroxy-2-methylindole with epichlorohydrin in the presence of lye leads to the formation of 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole. This intermediate is then reacted with tert-butylamine to produce 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole. Finally, ester formation with benzoic anhydride in the presence of hexamethylphosphoric acid triamide completes the synthesis of bopindolol .
Industrial Production Methods
Industrial production methods for bopindolol fumarate typically involve large-scale synthesis using the same chemical reactions as described above, but with optimized conditions for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Bopindolol undergoes various chemical reactions, including:
Oxidation: Bopindolol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in bopindolol.
Substitution: Substitution reactions can occur at the indole ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites of bopindolol, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Bopindolol fumarate has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic antagonists.
Biology: Investigated for its effects on beta-adrenergic receptors in various tissues.
Medicine: Used in clinical studies to evaluate its efficacy in treating cardiovascular diseases.
Industry: Employed in the development of new beta-blockers with improved pharmacological profiles
Mecanismo De Acción
Bopindolol exerts its effects by non-selectively blocking beta-1 adrenergic receptors mainly in the heart. This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, bopindolol inhibits the production of renin, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased vasoconstriction and water retention .
Comparación Con Compuestos Similares
Similar Compounds
Pindolol: The active metabolite of bopindolol, used for similar indications.
Propranolol: Another non-selective beta-blocker used for hypertension and angina.
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina
Uniqueness
Bopindolol is unique due to its prodrug nature, which allows for sustained release and prolonged action compared to its active metabolite, pindolol. This characteristic can lead to improved patient compliance and better therapeutic outcomes .
Propiedades
Número CAS |
79125-22-7 |
|---|---|
Fórmula molecular |
C27H32N2O7 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |
InChI |
InChI=1S/C23H28N2O3.C4H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-13,18,24-25H,14-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SRGXLPJWUNBTKJ-WLHGVMLRSA-N |
SMILES isomérico |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


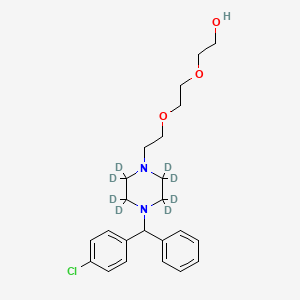


![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

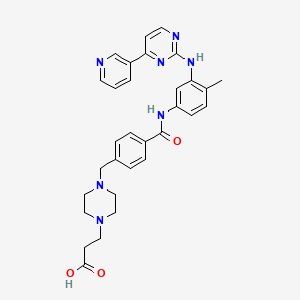
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
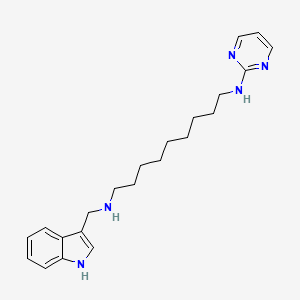
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
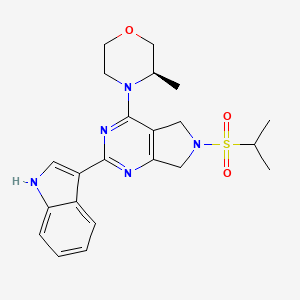

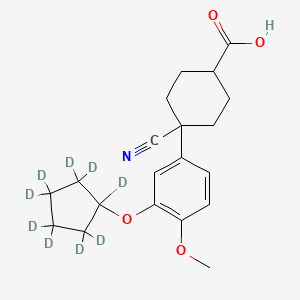
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
